2-(3-acetyl-1H-indol-1-yl)-N-(2-bromophenyl)acetamide
Description
The compound 2-(3-acetyl-1H-indol-1-yl)-N-(2-bromophenyl)acetamide (molecular formula: C₁₈H₁₅BrN₂O₂, molecular weight: 371.23 g/mol) features a hybrid structure combining an indole core substituted with an acetyl group and a 2-bromophenyl acetamide moiety . The InChI Key (DXSBDWQUUHQFJC-UHFFFAOYSA-N) and Smiles notation (CC(c₁cn(CC(Nc₂ccccc₂[Br])=O)c₂ccccc₁₂)=O) confirm its structural asymmetry and substitution pattern .
Properties
Molecular Formula |
C18H15BrN2O2 |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C18H15BrN2O2/c1-12(22)14-10-21(17-9-5-2-6-13(14)17)11-18(23)20-16-8-4-3-7-15(16)19/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
DXSBDWQUUHQFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-acetyl-1H-indol-1-yl)-N-(2-bromophenyl)acetamide is a synthetic organic molecule belonging to the indole derivatives class. Its unique structure, characterized by an indole moiety with an acetyl group and a brominated phenyl group, suggests significant potential for various biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 2-(3-acetyl-1H-indol-1-yl)-N-(2-bromophenyl)acetamide is with a molecular weight of approximately 328.19 g/mol. The presence of the bromine atom enhances its reactivity and may influence its biological activity compared to non-brominated analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄BrN₂O |
| Molecular Weight | 328.19 g/mol |
| Indole Moiety | Present |
| Acetyl Group | Present at 3-position |
| Bromine Substituent | Present on phenyl ring |
Antimicrobial Activity
Research indicates that compounds similar to 2-(3-acetyl-1H-indol-1-yl)-N-(2-bromophenyl)acetamide exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and leukemia cells .
Case Study: Indole Derivative Efficacy
A study evaluated the cytotoxic effects of indole derivatives on leukemic cell lines (CEM, K-562). The results demonstrated significant apoptotic activity with IC50 values ranging from 1.29 μM to 2.96 μM for the most active compounds . This suggests that the structural features of 2-(3-acetyl-1H-indol-1-yl)-N-(2-bromophenyl)acetamide may similarly confer potent anticancer effects.
Anti-inflammatory Activity
The anti-inflammatory properties of related indole compounds have also been investigated. The presence of halogen atoms (like bromine) is known to enhance the pharmacological profile by improving binding affinity to inflammatory mediators. In vitro assays have shown that certain indole derivatives can significantly reduce pro-inflammatory cytokine levels in activated macrophages.
The biological activity of 2-(3-acetyl-1H-indol-1-yl)-N-(2-bromophenyl)acetamide can be attributed to its ability to interact with various enzymes and receptors. The acetyl and brominated groups likely enhance its binding affinity to specific molecular targets, modulating their activity effectively. This interaction may lead to inhibition of critical signaling pathways involved in inflammation and cancer progression.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(3-acetyl-1H-indol-1-yl)-N-(2-bromophenyl)acetamide exhibit various biological activities:
- Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation. Studies have highlighted that this compound can modulate signaling pathways involved in cancer progression, making it a candidate for anticancer drug development .
- Antimicrobial Properties : The bromine atom in the structure enhances the compound's interaction with microbial targets, potentially leading to effective antimicrobial agents against various bacterial strains.
- Anti-inflammatory Effects : Some indole derivatives are known to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
A variety of studies have investigated the biological efficacy of related compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Indole-Based Acetamides
Compound 40 : N-((4-Bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide
- Key Features : Incorporates a sulfonyl group and a 4-chlorobenzoyl substitution on the indole ring.
- Molecular Weight : 561.83 g/mol (higher than the target compound due to sulfonyl and benzoyl groups).
- Synthesis : Prepared via coupling of 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetic acid with 4-bromobenzenesulfonamide (45% yield) .
- Biological Relevance : Sulfonyl groups often enhance binding to enzymes (e.g., cyclooxygenase) but may reduce cell permeability due to increased polarity .
Compound 41 : N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide
- Key Features : Contains bis(trifluoromethyl)phenylsulfonyl substituents.
- Molecular Weight : ~650 g/mol (estimated).
- Synthesis : Lower yield (37%) compared to Compound 40, likely due to steric hindrance from trifluoromethyl groups .
- Physicochemical Impact : Trifluoromethyl groups increase electronegativity and metabolic stability but may elevate logP .
2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide
- Key Features : Substituted with a formyl group at the indole 3-position and 2,3-dimethylphenyl acetamide.
Bromophenyl Acetamide Derivatives
N-(3-Bromophenyl)-2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
- Key Features: Integrates a thiazolidinone ring system.
- Biological Relevance: Thiazolidinones are associated with antimicrobial and anti-inflammatory activities, suggesting this compound may target enzymes like MAO-B or BChE .
N-(4-Bromophenyl)acetamide
- Crystallographic Data : Exhibits bond length variations (e.g., C1–C2: 1.501 Å vs. 1.53 Å in other acetamides) and planar amide geometry, influencing packing efficiency and solubility .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Pharmacological and Physicochemical Comparisons
Key Observations :
Lipophilicity : The target compound’s logP (3.37) balances membrane permeability and solubility, whereas sulfonyl derivatives (e.g., Compound 40, logP ~4.2) may face solubility challenges.
Bioactivity : Bromine and acetyl groups in the target compound likely contribute to hydrophobic and hydrogen-bonding interactions, akin to 17β-HSD2 inhibitors reported in . However, the absence of a second aromatic ring (as in Compound 13 ) may limit potency against specific targets.
Synthetic Accessibility : Moderate yields (37–45%) for sulfonamide analogs (Compounds 40 and 41) suggest synthetic complexity compared to simpler acetamides like N-(4-bromophenyl)acetamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
